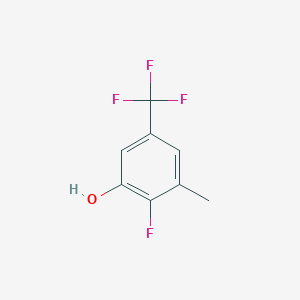

2-Fluoro-3-methyl-5-(trifluoromethyl)phenol

Description

Properties

IUPAC Name |

2-fluoro-3-methyl-5-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-4-2-5(8(10,11)12)3-6(13)7(4)9/h2-3,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBYXDBBXQYLDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)phenol typically involves the introduction of fluorine and trifluoromethyl groups onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where a phenol derivative is treated with fluorinating agents and trifluoromethylating reagents under controlled conditions. For example, the reaction of 3-methylphenol with trifluoromethyl iodide in the presence of a base and a fluorinating agent can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using specialized equipment to handle the reagents and reaction conditions. The process typically includes steps for purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methyl-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution can result in the replacement of fluorine or trifluoromethyl groups with other functional groups.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex fluorinated organic molecules. Its unique structure allows for further functionalization, making it valuable in developing new materials and chemicals .

Biology

- Biological Activities : Research indicates potential antimicrobial and antiviral properties, making it a candidate for further exploration in drug development. The presence of fluorine enhances binding affinity to biological targets, which can lead to improved efficacy in therapeutic applications .

Medicine

- Drug Development : The compound's unique properties imparted by the fluorine and trifluoromethyl groups are being investigated for their role in drug design. Its ability to modify pharmacokinetics and bioavailability makes it a subject of interest in medicinal chemistry .

Industry

- Specialty Chemicals Production : In industrial applications, 2-Fluoro-3-methyl-5-(trifluoromethyl)phenol is utilized in producing specialty chemicals that require enhanced stability and reactivity due to its unique functional groups .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various fluorinated phenols, including this compound, showing promising results against several bacterial strains. The enhanced lipophilicity contributed to better membrane penetration and activity .

Case Study 2: Drug Development

In research focused on cancer therapeutics, derivatives of phenolic compounds were synthesized, revealing that modifications with trifluoromethyl groups led to increased antiproliferative activity against breast cancer cell lines MDA-MB-231 and MCF-7. This suggests that similar modifications could enhance the efficacy of drugs targeting these cancers .

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Building block for complex molecules | Enhances synthetic versatility |

| Biology | Antimicrobial/antiviral research | Potential for new therapeutic agents |

| Medicine | Drug development | Improved pharmacokinetics |

| Industry | Production of specialty chemicals | Increased stability and reactivity |

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-5-(trifluoromethyl)phenol involves its interaction with molecular targets through the phenol group and the fluorinated substituents. The fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, potentially leading to biological effects. The trifluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, affecting its overall activity and efficacy.

Comparison with Similar Compounds

Key Observations :

- Acidity: The presence of electron-withdrawing groups (-F, -CF₃) increases acidity compared to non-fluorinated phenols. For example, this compound is expected to have a lower pKa than 2-Methyl-5-(trifluoromethyl)phenol due to additional fluorine substitution .

- Lipophilicity : The trifluoromethyl group enhances lipophilicity, improving membrane permeability in biological systems. This property is critical in agrochemical design .

- Steric Effects: The methyl group at position 3 in the main compound may hinder reactivity at the ortho position compared to analogs like 2-Fluoro-5-(trifluoromethyl)phenol .

Physical and Chemical Properties

Limited experimental data are available for the target compound, but comparisons can be inferred from analogs:

- Purity: Commercial standards of similar fluorophenols (e.g., 2-Fluoro-5-(trifluoromethyl)phenol) are available at >97% purity, suggesting rigorous synthesis protocols .

- Reactivity : Trifluoromethyl groups stabilize intermediates in coupling reactions (e.g., Suzuki-Miyaura), as seen in for related trifluoromethylated aromatics .

- Thermal Stability: Trifluoromethylphenols generally exhibit higher thermal stability than chlorinated analogs due to stronger C-F bonds .

Biological Activity

2-Fluoro-3-methyl-5-(trifluoromethyl)phenol is a fluorinated phenolic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms often enhances the pharmacological properties of organic compounds, influencing their metabolic stability and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hydroxyl group (-OH) attached to a phenolic ring that is substituted with both fluoro and trifluoromethyl groups, which can significantly affect its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. Similar fluorinated compounds have been shown to modify enzyme activities and influence metabolic pathways. Specifically, the trifluoromethyl group can enhance lipophilicity, allowing for better membrane permeability and potentially leading to increased bioavailability in vivo .

Antimicrobial Properties

Research indicates that fluorinated phenols exhibit notable antimicrobial activity. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cellular membranes or inhibiting enzymatic pathways critical for microbial survival .

Anticancer Activity

Fluorinated compounds, including those similar to this compound, have shown promise in cancer therapy. For example, analogs have been reported to selectively inhibit the proliferation of cancer cells while sparing normal cells, suggesting a favorable therapeutic index. In vitro studies have indicated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer models .

Study 1: Antitumor Activity

In a study examining the effects of fluorinated phenols on cancer cell lines, this compound was tested alongside other derivatives. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells, showcasing its potential as an anticancer agent .

Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic processes. The study highlighted its interaction with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The presence of fluorine was found to enhance binding affinity, leading to reduced metabolic degradation compared to non-fluorinated counterparts .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

| Compound Name | IC50 (μM) | Biological Activity | Notes |

|---|---|---|---|

| This compound | 0.126 | Anticancer (MDA-MB-231) | High selectivity |

| 5-Fluoro-2-methyl-3-(trifluoromethyl)phenol | 0.150 | Anticancer (MCF-7) | Moderate selectivity |

| Trifluoromethylphenol | 0.200 | Antimicrobial | Broad-spectrum activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-3-methyl-5-(trifluoromethyl)phenol, and how can intermediates be characterized?

- Methodological Answer : A plausible route involves sequential functionalization of a phenol precursor. For example:

Fluorination : Electrophilic fluorination using reagents like Selectfluor™ at the ortho position .

Methylation : Friedel-Crafts alkylation with methyl iodide under Lewis acid catalysis (e.g., AlCl₃) .

Trifluoromethylation : Use of Umemoto’s reagent or CF₃Cu for directed C–H trifluoromethylation .

- Characterization : Confirm regiochemistry via ¹⁹F NMR (distinct shifts for -F and -CF₃ groups) and high-resolution mass spectrometry (HRMS). Compare spectral data with analogs like 3-Chloro-5-(trifluoromethyl)phenol .

Q. How can conflicting solubility data for fluorinated phenols in polar solvents be resolved experimentally?

- Methodological Answer : Perform systematic solubility tests using a binary solvent system (e.g., DMSO/water or THF/hexane) under controlled temperatures. Measure via UV-Vis spectroscopy or gravimetric analysis. For fluorophenols, solubility discrepancies often arise from hydrogen-bonding competition between -OH and electronegative substituents (-F, -CF₃) .

Advanced Research Questions

Q. What strategies optimize regioselectivity during the trifluoromethylation of poly-substituted phenols?

- Methodological Answer :

- Steric/Electronic Tuning : Use directing groups (e.g., boronate esters) to block undesired positions. For example, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol can direct CF₃ groups to meta positions .

- Catalysis : Pd-mediated C–H activation with ligands favoring meta-selectivity (e.g., pyridine-based ligands) .

- Validation : Cross-check regioselectivity via NOESY NMR to confirm spatial proximity of substituents .

Q. How can contradictory NOE (Nuclear Overhauser Effect) data in structural elucidation be resolved?

- Methodological Answer :

- Dynamic Effects : Perform variable-temperature NMR to assess conformational flexibility (e.g., hindered rotation of -CF₃ groups at low temperatures) .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate NOE correlations and compare with experimental data .

Q. What analytical methods distinguish between degradation products and synthetic byproducts in fluorophenol derivatives?

- Methodological Answer :

- LC-MS/MS : Monitor degradation pathways (e.g., hydrolytic defluorination) using collision-induced dissociation (CID) to identify fragment ions.

- Isotopic Labeling : Synthesize ¹⁸O-labeled analogs to trace oxygen incorporation during hydrolysis .

- Reference Standards : Compare retention times and spectra with known impurities (e.g., 3-Fluoro-4-nitrophenol ).

Data Contradiction Analysis

Q. Why do reported melting points for fluorophenols vary across studies?

- Methodological Answer :

- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to detect eutectic mixtures or polymorphic forms.

- Crystallization Conditions : Slow recrystallization in ethyl acetate/hexane (1:3) minimizes solvent inclusion .

- Literature Cross-Validation : Compare with structurally similar compounds (e.g., 2-Fluoro-4-(4-methylphenyl)phenol, mp 93–95°C ).

Experimental Design Considerations

Q. How can reaction yields for trifluoromethylation be improved without compromising selectivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.